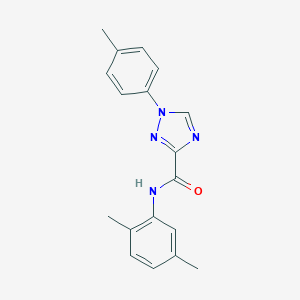
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FPBA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPBA belongs to a class of compounds called pyrazoles, which have been extensively studied for their biological activities. In
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act through various pathways. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. In the brain, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity has been well characterized. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has poor solubility in water, which can affect its bioavailability. In addition, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has not been extensively studied in animal models, so its efficacy and safety in vivo are not well established.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to increase the yield and purity of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. Additionally, more studies are needed to evaluate the efficacy and safety of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in animal models and to explore its potential as a therapeutic agent in various diseases. Finally, the development of more water-soluble derivatives of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide could improve its bioavailability and expand its potential applications.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-fluorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. The synthesis method has been optimized to increase the yield of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and reduce the amount of impurities.
Scientific Research Applications
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Molecular Formula |
C16H12FN3O |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H12FN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21) |
InChI Key |
CCJVSNLBKYGJRH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)



![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)


